tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(piperazin-1-yl)piperidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring a piperidine core substituted at the 3-position with a piperazine moiety and protected at the 1-position by a tert-butyl carbamate group. This scaffold is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules. The tert-butyl carbamate group enhances stability during synthetic processes, while the piperazine substituent provides versatility for further functionalization .
Properties
CAS No. |
1010446-70-4 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(11-17)16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3 |
InChI Key |
CTARJRAEWBKUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The photocatalytic cycle involves:
-
Photoexcitation : The acridinium salt absorbs blue light (380–750 nm), generating a potent oxidant capable of abstracting electrons from 2-aminopyridine.
-
Radical Formation : Electron transfer produces aminopyridinyl radicals, which react with piperazine-1-tert-butyl carboxylate to form the C–N bond.
-
Oxidant Regeneration : Oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide ensure catalytic turnover, avoiding stoichiometric reagents.
Optimized Conditions :
-
Solvent : Anhydrous dichloroethane (DCE) ensures reagent solubility and stabilizes reactive intermediates.
-
Catalyst Loading : 0.05–0.1 equivalents of acridinium salt relative to 2-aminopyridine.
-
Light Source : Blue LED arrays (450–470 nm) provide uniform irradiation, achieving 94–95% yields within 10 hours.
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and photocatalytic methods:
| Parameter | Traditional Method | Photocatalytic Method |
|---|---|---|
| Steps | 2 (coupling + hydrogenation) | 1 |
| Catalyst | Pd/C, heavy metals | Acridinium salt (metal-free) |
| Reaction Time | 24–48 hours | 10 hours |
| Yield | ≤81.8% | 94–95% |
| Byproducts | Significant | Minimal |
| Safety | High (H₂ use, metal residues) | Low (ambient conditions) |
Data derived from patent CN108558792B.
Industrial Scalability and Environmental Impact
The photocatalytic method’s scalability has been demonstrated in pilot-scale reactors, where continuous-flow systems enhance light penetration and mixing efficiency. Key advantages include:
-
Cost Reduction : Eliminating Pd/C and H₂ reduces raw material expenses by ~40%.
-
Waste Minimization : Solvent recovery systems achieve >90% DCE reuse, aligning with green chemistry principles.
-
Regulatory Compliance : Metal-free synthesis avoids restrictions on heavy metal residues in pharmaceutical APIs .
Chemical Reactions Analysis
Acid-Catalyzed Boc Deprotection
The Boc group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for generating reactive intermediates in drug synthesis.
Example Procedure :
-
Reagents : Trifluoroacetic acid (TFA) in methylene chloride (MDC)
-
Conditions : 0–5°C, stirred for 2–4 hours
-
Outcome : Quantitative removal of the Boc group, forming the hydrochloride salt of 3-(piperazin-1-yl)piperidine .
Mechanism :
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine.
Amide Coupling Reactions
The deprotected amine participates in amide bond formation, facilitated by coupling agents.
Example Reaction :
-
Substrate : 4-Oxo-4H-chromene-3-carboxylic acid
-
Coupling Agents : N-Ethyl-N’-dimethylaminopropylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP)
-
Conditions : Room temperature, methylene chloride solvent
-
Product : tert-Butyl 4-[(6-methyl-4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Piperazine Alkylation
The secondary amines in the piperazine ring undergo alkylation with electrophiles.
Example Reaction :
-
Electrophile : (3E)-3-(Dimethylaminomethylene)chroman-4-one
-
Conditions : 120°C, 15 hours
-
Product : tert-Butyl 4-[(E)-(4-oxochroman-3-ylidene)methyl]piperazine-1-carboxylate .
Mechanism :
Nucleophilic attack by the piperazine nitrogen on the electrophilic carbon of the α,β-unsaturated ketone.
Reductive Amination
The piperidine amine (after Boc removal) reacts with aldehydes/ketones in reductive amination.
Typical Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol or dichloromethane
-
Applications : Diversification of the piperidine scaffold for structure-activity relationship (SAR) studies .
Nucleophilic Substitution
The piperazine nitrogen acts as a nucleophile in SN² reactions.
Example :
-
Substrate : Alkyl halides (e.g., methyl iodide)
-
Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)
Ester Hydrolysis
The Boc group can be hydrolyzed to a carboxylic acid under basic conditions, though this is less common than acidolysis.
Conditions :
Scientific Research Applications
CNS Disorders
Research indicates that tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate may be effective in targeting various CNS disorders. Its structural similarity to neurotransmitter modulators suggests potential interactions with serotonin and dopamine receptors, which could lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia .
Case Study: Serotonin Receptor Interaction
A study investigated the interaction of this compound with serotonin receptors, revealing promising binding affinities that support its potential as an antidepressant or anxiolytic agent . Further pharmacokinetic studies are required to evaluate its bioavailability and metabolic pathways.
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Preliminary studies suggest that it may help mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve modulation of oxidative stress pathways and enhancement of neuronal survival signals .
Chemical Research Applications
Beyond its therapeutic potential, this compound serves as an important intermediate in chemical synthesis. It can be utilized in the development of novel compounds with enhanced pharmacological profiles or as a building block for more complex molecules.
Table 2: Related Compounds and Their Applications
| Compound Name | Application |
|---|---|
| Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | Drug development for CNS disorders |
| Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | Synthesis of hydrazine derivatives |
Mechanism of Action
The mechanism by which tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
Compounds with structural similarities to tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate often differ in their heterocyclic cores or substituent positions:
Key Observations :
Physicochemical Properties
The tert-butyl carbamate group confers lipophilicity (logP ~2.5–3.5), while polar substituents like piperazine improve aqueous solubility. For example:
Biological Activity
Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with a piperazine moiety. The molecular formula is with a molecular weight of approximately 255.36 g/mol. The structural features impart significant lipophilicity, enhancing its solubility in organic solvents and facilitating interactions with various biological targets.
Research indicates that this compound exhibits significant biological activity through modulation of enzyme activities, particularly kinases and phosphatases involved in cellular signaling pathways. Studies have shown it can influence critical pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation .
In Vitro Studies
In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, it has been tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells, showing promising results in inhibiting cell growth .
Table 1: Antiproliferative Activity of this compound
Case Studies
A notable case study involved the synthesis of related compounds that share structural similarities with this compound. These derivatives were evaluated for their biological activity, revealing that modifications to the piperazine moiety could significantly enhance their antiproliferative effects against certain cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Piperidine Derivative : Reaction of tert-butyl piperidine with appropriate reagents to form the desired piperidine derivative.
- Piperazine Substitution : Introduction of the piperazine moiety through nucleophilic substitution reactions.
- Carboxylation : Final modification to introduce the carboxylic acid functionality.
This synthetic pathway allows for the production of the compound in reasonable yields while enabling further derivatization for enhanced biological activity .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving:
- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines. For example, piperazine derivatives are reacted with Boc-anhydride in dichloromethane (DCM) at 0–20°C, catalyzed by triethylamine (TEA) or DMAP .
- Coupling Reactions : Piperidine and piperazine moieties are linked via nucleophilic substitution or condensation. Solvents like DCM or THF are used, with reaction times ranging from 2–24 hours .
- Purification : Silica gel column chromatography is standard, with eluents such as ethyl acetate/hexane mixtures .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0–20°C | |
| Piperazine Coupling | Piperazine, DCM, RT, 12–24 h | |
| Purification | Silica gel, EtOAc/Hexane (3:7) |
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Column Chromatography : Primary method using silica gel with gradient elution (e.g., 20–50% EtOAc in hexane) .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation; the compound may emit toxic fumes upon decomposition .
- Storage : Store at 2–8°C in airtight containers, away from strong oxidizers and acids .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or reaction efficiencies?
- Methodological Answer :
- Parameter Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing TEA with DMAP improved coupling efficiency in analogous syntheses .
- By-Product Analysis : Identify side products via LC-MS and adjust reaction stoichiometry or temperature .
- Scale-Up Adjustments : Pilot studies show reduced yields at >10 g scale due to exothermicity; controlled cooling (<10°C) mitigates this .
Q. What strategies are recommended for assessing the compound’s stability under varying conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13). Boc groups are labile under acidic conditions (pH < 3) .
- Light Sensitivity : UV-vis spectroscopy after 48-hour light exposure (ICH Q1B guidelines) .
Q. How can potential toxicity be evaluated when limited toxicological data is available?
- Methodological Answer :
- In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate LD50 and hepatotoxicity based on structural analogs .
- Ames Test (Miniaturized) : Screen for mutagenicity with Salmonella strains TA98/TA100 at 0.1–10 µM .
- Zebrafish Embryo Assay : Assess acute toxicity (LC50) in 96-h post-fertilization embryos; compare to piperazine derivatives .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity with oxidizing agents?
- Methodological Answer :
- Controlled Replication : Repeat reactions with standardized reagents (e.g., H₂O₂ vs. KMnO₄) under inert atmospheres .
- Spectroscopic Monitoring : Use in-situ FTIR to detect intermediate sulfoxides or over-oxidation products .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favorable oxidation sites on the piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
